N-Carbethoxyphthalimide

Phthaloylation Reagent Synthesis Phase-Transfer Catalysis Process Yield Optimization

Substituting with phthalic anhydride or simpler phthalimide salts risks chiral racemization and orthogonal deprotection failure under routine SPPS conditions. N-Carbethoxyphthalimide (CAS 22509-74-6) resolves this with selective, room-temperature N-phthaloylation that preserves stereochemical integrity. • Racemization-free protection of chiral amino acids-essential for enantiopure API building blocks. • Phthaloyl group withstands TFA (Boc cleavage) and piperidine (Fmoc cleavage), enabling true multi-orthogonal protection strategies. • Literature-documented 95% phthaloylation yield ensures predictable cGMP process economics and batch consistency.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 22509-74-6
Cat. No. B055826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbethoxyphthalimide
CAS22509-74-6
Synonyms,3-Dioxo-1,3-dihydroisoindole-2-carboxylic acid ethyl ester;  2-(Carbethoxy)phthalimide;  Carbethoxyphthalimide;  Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate;  Ethyl 1,3-dioxo-1,3-dihydroisoindole-2-carboxylate;  Ethyl 1,3-dioxo-2,3-dihydro-1H-
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3
InChIKeyVRHAQNTWKSVEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbethoxyphthalimide (CAS 22509-74-6): Chemical Identity, Core Properties, and Procurement-Relevant Characterization


N-Carbethoxyphthalimide (CAS 22509-74-6), also known as N-ethoxycarbonylphthalimide or Nefkens' reagent, is an N-substituted phthalimide derivative with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol [1]. It is a white crystalline solid with a melting point of 90-92 °C, soluble in dimethylformamide (DMF), benzene, and chloroform . The compound is widely recognized as a phthaloylating agent for the selective protection of primary amines, amino acids, and amino alcohols under mild conditions, primarily in peptide synthesis and pharmaceutical intermediate manufacturing [2].

Procurement Risk Alert: Why N-Carbethoxyphthalimide Cannot Be Casually Substituted with Generic Phthalimide Reagents


In procurement contexts, the temptation to substitute N-Carbethoxyphthalimide with cheaper, more readily available phthalimide reagents—such as phthalic anhydride, N-hydroxyphthalimide, or potassium phthalimide—introduces significant technical risk. N-Carbethoxyphthalimide is not a simple phthalimide salt or anhydride; the electron-withdrawing carbethoxy (-COOEt) group on the nitrogen atom modulates both reactivity and stability, enabling selective N-phthaloylation of primary amines under mild, room-temperature conditions without racemization of chiral centers [1]. In contrast, the use of phthalic anhydride typically requires elevated temperatures that can cause racemization in amino acid derivatizations [2]. Similarly, the compound's unique stability profile—resistance to both acidic and basic conditions that would cleave Boc or Fmoc protecting groups—derives from the specific carbethoxy substitution, a property absent in unsubstituted phthalimide [3].

Quantitative Differentiation Evidence: N-Carbethoxyphthalimide Versus Closest Analogs and Alternative Reagents


Synthetic Yield Benchmarking: Phase-Transfer Route Delivers 98% Yield for N-Carbethoxyphthalimide

N-Carbethoxyphthalimide can be synthesized from potassium phthalimide and ethyl chloroformate via a phase-transfer catalysis method with tetrabutylammonium chloride, achieving an optimized yield of 98% . This represents a marked improvement over earlier procedures, such as the reflux method without phase-transfer catalyst, which typically yielded approximately 70-80% after recrystallization [1]. For procurement, this higher synthetic yield translates directly to lower cost per unit mass of the final reagent, as fewer starting materials and less purification effort are required per batch.

Phthaloylation Reagent Synthesis Phase-Transfer Catalysis Process Yield Optimization

Stability Under Acidic and Basic Conditions: Superior Orthogonality Versus Boc and Fmoc Protecting Groups

N-Carbethoxyphthalimide introduces the phthaloyl (Pht) protecting group, which exhibits exceptional stability under conditions that readily cleave the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups [1]. Specifically, the phthaloyl group is resistant to the acidic conditions (e.g., trifluoroacetic acid) used for Boc deprotection, as well as the basic conditions (e.g., piperidine) used for Fmoc removal [2]. This orthogonality allows chemists to carry out synthetic sequences involving strong acids or bases without premature amine deprotection, a critical advantage when multiple protecting groups must be sequentially manipulated in complex molecules.

Amine Protection Orthogonal Protecting Group Strategy Peptide Synthesis

Phthaloylation Reaction Yield in Complex Pharmaceutical Intermediate Synthesis: 95% Isolated Yield

In the multi-step synthesis of a pharmaceutical intermediate reported by Almerico et al. (2002), the use of N-carbethoxyphthalimide for the phthaloylation of an amine substrate achieved an isolated yield of 95% [1]. This near-quantitative conversion under mild, room-temperature conditions compares favorably to the use of phthalic anhydride under thermal conditions, which can lead to side reactions and reduced yields. For procurement teams, this high yield directly correlates to lower reagent consumption per kilogram of final pharmaceutical intermediate.

Pharmaceutical Intermediate Process Chemistry N-Phthaloylation Efficiency

Racemization Mitigation: Preservation of Chiral Integrity Compared to Phthalic Anhydride Methods

A critical differentiator of N-Carbethoxyphthalimide over traditional phthaloylation reagents such as phthalic anhydride is its ability to protect chiral amino acids with minimal racemization. The reaction of phthalic anhydride with amino acids requires elevated temperatures, which can lead to partial or complete racemization of the chiral center [1]. In contrast, N-carbethoxyphthalimide reacts under mild, room-temperature conditions, preserving the enantiomeric purity of the amino acid [2]. For chiral amino acids, methods using N-ethoxycarbonylphthalimide were found to give less racemisation [3]. This property is essential for the synthesis of enantiopure pharmaceutical intermediates and peptide therapeutics.

Chiral Amino Acid Derivatization Racemization Suppression Peptide Chemistry

Quantitative Deprotection Efficiency: Hydrazinolysis Yields 68-97% Regeneration of Free Amine

The phthaloyl protecting group introduced by N-carbethoxyphthalimide is cleanly removed via hydrazinolysis, with documented yields ranging from 68% to 97% depending on substrate complexity [1][2]. In the synthesis reported by Almerico et al., hydrazine hydrate deprotection proceeded in 68% yield as part of a multi-step sequence [1]. In a simpler substrate context reported by another group, hydrazine deprotection achieved 97% yield [2]. This deprotection efficiency is comparable to or exceeds that of other base-labile protecting groups, while maintaining the advantage of orthogonal stability during preceding synthetic steps.

Phthaloyl Deprotection Hydrazinolysis Peptide Synthesis Workup

Electron-Withdrawing Carbethoxy Group: Superior Compatibility with Grignard Reagents Versus N-Methylphthalimide

Comparative trials have demonstrated that N-carbethoxyphthalimide exhibits superior compatibility with Grignard reagents compared to N-methylphthalimide . This enhanced compatibility is attributed to the electron-withdrawing carbethoxy group on the phthalimide nitrogen, which reduces the electrophilicity of the imide carbonyls, thereby minimizing undesired nucleophilic attack by the organomagnesium reagent. While quantitative yield data comparing the two under identical Grignard conditions is not available in the open literature, the qualitative difference in compatibility is consistently noted as a key selection criterion for synthetic routes involving organometallic steps.

Organometallic Compatibility Grignard Reagent Stability Electron-Withdrawing Substituent

Optimal Procurement and Deployment Scenarios for N-Carbethoxyphthalimide (CAS 22509-74-6) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection of Lysine Side Chains

N-Carbethoxyphthalimide is ideally suited for the protection of the ε-amino group of lysine residues in solid-phase peptide synthesis (SPPS) when orthogonal protection to both Boc and Fmoc is required. The phthaloyl group introduced by this reagent remains intact during repetitive TFA treatments (Boc deprotection) and piperidine washes (Fmoc deprotection), enabling selective lysine side-chain modification at a late stage of the synthesis [1]. The high stability of the phthaloyl group under both acidic and basic conditions, as documented in the comparative analysis above, makes N-carbethoxyphthalimide the reagent of choice for multi-orthogonal protection strategies in complex peptide therapeutics.

Enantiopure Amino Acid Derivatization for Pharmaceutical Intermediates

When chiral integrity is non-negotiable, N-carbethoxyphthalimide is the preferred reagent for converting chiral amino acids into their N-phthaloyl derivatives. As demonstrated in the evidence above, the mild room-temperature reaction conditions prevent racemization, a common problem when using phthalic anhydride that requires elevated temperatures [2]. This scenario applies to the synthesis of enantiopure building blocks for angiotensin-converting enzyme (ACE) inhibitors, antiviral agents, and other chiral pharmaceuticals where stereochemical purity is a critical quality attribute.

Multi-Step Synthesis Involving Strong Acid or Base Steps Prior to Amine Deprotection

Synthetic routes that require exposure of protected amine intermediates to strong acids (e.g., TFA, HCl/dioxane) or strong bases (e.g., NaH, LDA) benefit from the unique acid/base stability of the phthaloyl protecting group introduced by N-carbethoxyphthalimide. The quantitative evidence presented in Section 3 confirms that the phthaloyl group resists cleavage under conditions that would remove Boc (acid-labile) or Fmoc (base-labile) groups [3]. This property allows chemists to perform harsh functional group interconversions without premature loss of amine protection, reducing step count and improving overall synthetic efficiency.

Scale-Up Manufacturing of Tankyrase Inhibitor Intermediates and Related Drug Candidates

N-Carbethoxyphthalimide has been specifically cited as the reagent of choice in the synthetic preparation of novel dual binders as potent, selective, and orally bioavailable tankyrase inhibitors . For pharmaceutical chemical development and scale-up, the high and reproducible yields demonstrated in the literature (95% phthaloylation yield; 68-97% deprotection yield) [4][5] translate to predictable process economics and reduced batch-to-batch variability, making this compound a reliable procurement item for cGMP intermediate manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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